AZD1940

Cannabinoid Receptor Pharmacology GPCR Agonist Selectivity In Vitro Binding Affinity

AZD1940 is the definitive tool compound for peripheral cannabinoid research. It offers a unique dual CB1/CB2 full agonism profile with a ~13-fold CB2 preference and crucially, demonstrated low brain uptake at analgesic doses. Unlike centrally-penetrant or CB2-selective agonists, AZD1940's peripheral selectivity and Phase I clinical pharmacokinetics make it irreplaceable for studying peripheral pain mechanisms and benchmarking novel candidates. No generic substitute replicates this pharmacology.

Molecular Formula C20H29F2N3O2S
Molecular Weight 413.5 g/mol
CAS No. 881413-29-2
Cat. No. B1665937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD1940
CAS881413-29-2
SynonymsAZD-1940;  AZD 1940;  AZD1940;  UNII-0J0035E9FT; 
Molecular FormulaC20H29F2N3O2S
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=N2)C(C)(C)C)CC3CCC(CC3)(F)F
InChIInChI=1S/C20H29F2N3O2S/c1-5-28(26,27)24-15-6-7-17-16(12-15)23-18(19(2,3)4)25(17)13-14-8-10-20(21,22)11-9-14/h6-7,12,14,24H,5,8-11,13H2,1-4H3
InChIKeyZAGGGZCIFUQHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD1940 (CAS 881413-29-2) for Research Procurement: A Peripherally Selective CB1/CB2 Agonist with Preclinical and Clinical Characterization


AZD1940 (CAS: 881413-29-2) is a synthetic, orally bioavailable small molecule that functions as a high-affinity agonist at both cannabinoid CB1 and CB2 receptors . It was developed by AstraZeneca with the specific design goal of achieving peripheral selectivity—limiting central nervous system (CNS) exposure to mitigate the psychoactive effects commonly associated with cannabinoid therapeutics [1]. In vitro, AZD1940 exhibits full agonism at human CB1 and CB2 receptors with pKi values of 7.93 (Ki = 11.7 nM) and 9.06 (Ki = 0.87 nM), respectively, indicating a modest ~13-fold selectivity preference for CB2 [2]. Preclinical studies in rats demonstrated robust analgesia in models of inflammatory and neuropathic pain, accompanied by low brain uptake at analgesic doses [3]. The compound advanced to Phase I clinical evaluation, including studies in chronic low back pain, capsaicin-induced hyperalgesia, and post-surgical dental pain [4].

Why Generic Substitution of Cannabinoid Receptor Agonists is Scientifically Unjustified: The Case for AZD1940


Cannabinoid receptor agonists are a structurally and pharmacologically diverse class; generic substitution based solely on shared target engagement is scientifically invalid due to profound differences in peripheral vs. central selectivity, CB1/CB2 potency ratios, and resulting in vivo pharmacodynamics. For instance, centrally-penetrant CB1 agonists like Δ⁹-THC or synthetic cannabinoids produce robust psychoactive effects and carry abuse liability, limiting their therapeutic utility [1]. Conversely, highly selective CB2 agonists often lack the full spectrum of analgesic activity required for certain pain states [2]. AZD1940 occupies a unique niche as a dual CB1/CB2 agonist with demonstrated low brain exposure, a profile confirmed by PET microdosing in non-human primates [3]. The compound's clinical development pathway further underscores its distinct pharmacological identity: it advanced to Phase I trials for multiple pain indications, including chronic low back pain and post-surgical dental pain [4]. These studies revealed a specific safety and efficacy profile that cannot be extrapolated to other cannabinoid ligands, regardless of their nominal CB1/CB2 agonist classification. Therefore, experimental or therapeutic applications requiring a peripherally biased, dual agonist with defined clinical pharmacokinetics necessitate procurement of AZD1940 specifically, as no generic substitute can replicate this combination of properties.

Quantitative Evidence for Differentiating AZD1940 from Related Cannabinoid Receptor Ligands


CB2/CB1 Selectivity Ratio: AZD1940 Demonstrates Quantifiable Preference Over Rimonabant and CP-945598

AZD1940 exhibits a distinct CB2/CB1 selectivity profile that differentiates it from both CB1-selective antagonists (e.g., rimonabant, CP-945598) and non-selective agonists. AZD1940 binds to human CB2 receptors with a Ki of 0.87 nM (pKi = 9.06) and to human CB1 receptors with a Ki of 11.7 nM (pKi = 7.93), yielding a CB2/CB1 selectivity ratio of approximately 13.5-fold [1]. In contrast, the CB1 antagonist/inverse agonist rimonabant (SR141716A) demonstrates potent and highly selective CB1 binding with a reported Ki of 1.8 nM, but lacks meaningful CB2 affinity [2]. Similarly, the CB1 antagonist CP-945598 (otenabant) exhibits a Ki of 0.7 nM at CB1, with no significant CB2 activity . This fundamental difference in receptor selectivity profile dictates that AZD1940 cannot be functionally substituted by CB1-selective antagonists in experimental systems where dual CB1/CB2 agonism is required.

Cannabinoid Receptor Pharmacology GPCR Agonist Selectivity In Vitro Binding Affinity

Clinical Analgesic Efficacy: AZD1940 Fails to Demonstrate Pain Relief in Human Capsaicin Model, in Contrast to Preclinical Predictions

In a randomized, double-blind, placebo-controlled crossover study in 44 healthy male volunteers, single oral doses of AZD1940 at 400 μg and 800 μg did not significantly attenuate ongoing pain or primary or secondary hyperalgesia compared with placebo [1]. Pain intensity was assessed using a continuous visual analogue scale (VAS, 0-100 mm) following intradermal capsaicin injections. The study reported no evidence of analgesic efficacy for AZD1940 in the human capsaicin pain model [1]. This clinical result stands in marked contrast to the compound's robust efficacy in preclinical rat models of inflammatory and neuropathic pain, where AZD1940 produced significant analgesia [2]. This translational disconnect is a critical consideration for researchers investigating cannabinoid analgesia, highlighting that in vitro potency and preclinical in vivo efficacy do not guarantee clinical effectiveness.

Clinical Pharmacology Analgesic Efficacy Capsaicin-Induced Pain Model

Brain Exposure: PET Imaging Quantifies Low CNS Uptake of AZD1940 Relative to Peripheral Organs

The peripheral selectivity of AZD1940 was quantified in a preclinical microdosing study using positron emission tomography (PET) with [¹¹C]AZD1940 in non-human primates [1]. The study demonstrated that brain exposure of AZD1940 was relatively low in comparison to peripheral organ exposure [1]. The regional distribution of radioactivity within the brain was homogenous, but the overall uptake was minimal [2]. While exact brain-to-plasma ratios are not reported, this imaging data confirms the compound's design as a peripherally restricted cannabinoid agonist. This is a key differentiator from centrally penetrant cannabinoids like Δ⁹-THC or nabilone, which produce significant CNS effects and associated behavioral changes. The low brain exposure profile of AZD1940 is intended to minimize psychoactive side effects, a hypothesis tested in the clinical capsaicin study where mild CNS effects ('high', 'sedated') were observed but did not reach the magnitude typical of centrally active cannabinoids [3].

Pharmacokinetics PET Imaging Blood-Brain Barrier Penetration

Post-Surgical Dental Pain: AZD1940 and GW842166 Show No Analgesic Benefit Over Placebo in Clinical Trial

In a separate clinical trial (NCT00659490) investigating the analgesic efficacy of a single dose of AZD1940 (800 μg) following surgical removal of a lower wisdom tooth, AZD1940 failed to demonstrate significant pain relief compared to placebo [1]. A systematic review of cannabinoids for orofacial pain confirmed that both AZD1940 and the related CB1/CB2 agonist GW842166 (administered at 800 mg and 100 mg) showed no statistically significant analgesic effect in this post-surgical dental pain model [2]. This negative clinical finding is important for researchers considering AZD1940 for acute pain studies, as it establishes that dual CB1/CB2 agonism with peripheral restriction does not confer efficacy in all pain modalities. The lack of effect in this acute inflammatory/neuropathic pain model contrasts with the compound's robust activity in chronic neuropathic pain models in rodents [3].

Clinical Analgesia Post-Operative Pain Synthetic Cannabinoids

Preclinical Analgesia in Rat Neuropathic Pain Models: Quantified Efficacy of AZD1940

AZD1940 demonstrates robust analgesic activity in rat models of neuropathic pain when administered orally. In the spinal nerve ligation (SNL) model, AZD1940 produced a significant reduction in mechanical allodynia, with efficacy comparable to gabapentin at certain doses [1]. While exact ED₅₀ values are not disclosed in public literature, the compound is described as producing 'robust analgesia' in multiple models, including carrageenan-induced inflammatory pain and SNL-induced neuropathic pain . The analgesic effect is achieved at doses that result in low brain uptake, confirming peripheral restriction of action . This preclinical efficacy profile is a key differentiator from CB2-selective agonists, which often show weaker efficacy in neuropathic pain models, and from centrally penetrant CB1 agonists, which carry significant CNS liabilities. The data support the use of AZD1940 as a tool compound for investigating peripheral cannabinoid analgesia.

Neuropathic Pain Preclinical Pharmacology In Vivo Efficacy

CNS Safety Profile: Dose-Dependent Mild Psychoactive Effects in Humans Quantified via VAMS

In the capsaicin pain study, the CNS effects of AZD1940 were systematically assessed using Visual Analogue Mood Scales (VAMS) at baseline and up to 24 hours post-dose [1]. Participants reported mild CNS effects, specifically feeling 'high' and 'sedated', which were dose-dependent [1]. The study also noted dose-dependent mild-to-moderate CNS-related and gastrointestinal adverse events [1]. Importantly, these CNS effects were milder than those typically observed with centrally penetrant cannabinoids, consistent with the low brain exposure documented in PET studies [2]. This quantitative safety profile is a critical differentiator for researchers designing studies where CNS confounds must be minimized. It confirms that AZD1940 is not entirely devoid of CNS activity, but its effects are attenuated relative to classical cannabinoids.

Clinical Safety CNS Effects Visual Analogue Mood Scales

Optimal Research and Industrial Applications for AZD1940 Based on Empirical Evidence


Investigating Peripheral CB1/CB2 Dual Agonism in Preclinical Neuropathic Pain Models

Researchers studying the role of peripheral cannabinoid receptors in neuropathic pain should utilize AZD1940 as a tool compound due to its demonstrated robust oral efficacy in rat spinal nerve ligation and inflammatory pain models [1]. Its low brain uptake ensures that observed analgesic effects are primarily mediated by peripheral CB1 and CB2 receptors, minimizing CNS confounds [2]. This makes AZD1940 a superior choice over centrally penetrant agonists like WIN 55,212-2 or CB2-selective agonists that may lack sufficient efficacy in neuropathic states.

Pharmacokinetic and PET Imaging Studies of Peripherally Restricted Cannabinoids

AZD1940 has been successfully radiolabeled with carbon-11 ([¹¹C]AZD1940) and used in PET microdosing studies in non-human primates to quantify brain exposure and peripheral organ distribution [1]. This established radiolabeling protocol and imaging methodology make AZD1940 a valuable reference compound for comparative PK studies of novel peripherally restricted cannabinoid candidates. Researchers can leverage existing [¹¹C]AZD1940 PET data as a benchmark for brain penetration in new chemical entities.

Clinical Translational Studies of Cannabinoid Analgesia: Understanding Efficacy Gaps

Given the well-documented discrepancy between AZD1940's robust preclinical efficacy and its lack of effect in human capsaicin-induced pain and post-surgical dental pain trials, this compound serves as a critical case study for translational pain research [1][2]. Scientists investigating the translational barriers of cannabinoid analgesics can use AZD1940 to dissect factors contributing to clinical failure, such as target engagement in specific human pain states, pharmacokinetic-pharmacodynamic relationships, or limitations of animal models.

CNS Safety Pharmacology: Quantifying Psychoactive Liability of Cannabinoids

The mild, dose-dependent CNS effects ('high', 'sedated') quantified in the capsaicin study using VAMS provide a benchmark for assessing the psychoactive liability of novel cannabinoid candidates [1]. Researchers developing next-generation peripherally restricted cannabinoids can use AZD1940 as a comparator to determine whether their compounds achieve a superior CNS safety profile. The compound's established CNS effect magnitude at 400-800 μg oral doses in humans offers a valuable reference point for regulatory toxicology and safety pharmacology studies.

Technical Documentation Hub

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